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Technical Guide: Target Identification of GSK3186899 in Leishmania

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Compound of Interest		
Compound Name:	GSK3186899	
Cat. No.:	B607826	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical development candidate **GSK3186899**, with a specific focus on the methodologies employed to identify its molecular target in Leishmania donovani, the causative agent of visceral leishmaniasis (VL).

Introduction

Visceral leishmaniasis remains a significant global health threat, and the need for new, effective, and safe oral therapies is urgent.[1][2][3][4] The current treatments for VL are hampered by issues of toxicity, cost, emerging resistance, and difficult administration routes.[1] **GSK3186899** (also known as DDD853651) is a promising preclinical candidate from a novel pyrazolopyrimidine chemical series developed through phenotypic screening against Leishmania donovani.[1][2][3][4] It demonstrates efficacy in a mouse model of VL and possesses favorable pharmacokinetic properties suitable for further development.[1][2] This guide details the comprehensive mode-of-action studies that successfully identified and validated its primary molecular target within the parasite.

Quantitative Data Summary

GSK3186899 exhibits potent anti-leishmanial activity across various assays. Its efficacy is comparable to or exceeds that of some current clinical drugs.

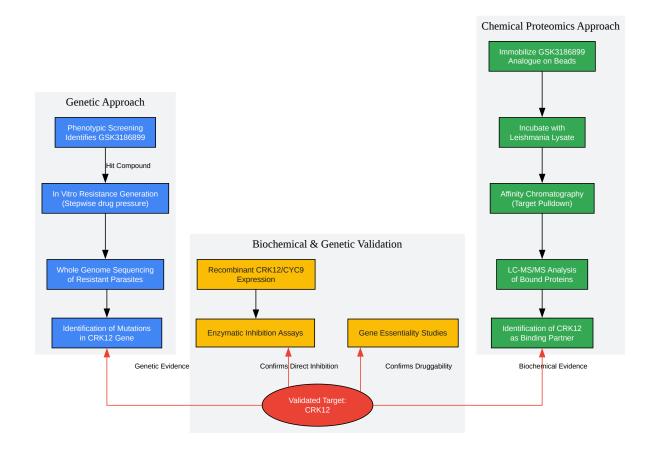


Assay Type	Target Organism/Cell Line	Metric	Value	Reference Compound(s)
Intra- macrophage Assay	L. donovani amastigotes	EC50	1.4 μΜ	Miltefosine: 0.9 μΜ; Paromomycin: 6.6 μΜ; Amphotericin B: 0.07 μΜ[5]
Axenic Amastigote Assay	L. donovani amastigotes	EC50	0.1 μΜ	N/A[5]
Host Cell Cytotoxicity	Mammalian THP-1 cells	EC50	>50 μM	N/A[5]
In Vivo Mouse Model	L. donovani infection	Efficacy	99% parasite reduction (at 25 mg/kg, b.i.d., 10 days)	Comparable to Miltefosine[5]
Kinase Inhibition	Recombinant L. donovani CRK12	IC50	3 nM	N/A[6]
Kinase Inhibition	Leishmania parasite lysate	IC50	CRK12: 3 nM; MPK9: 105–181 nM; CRK6: 194– 363 nM	N/A[6]

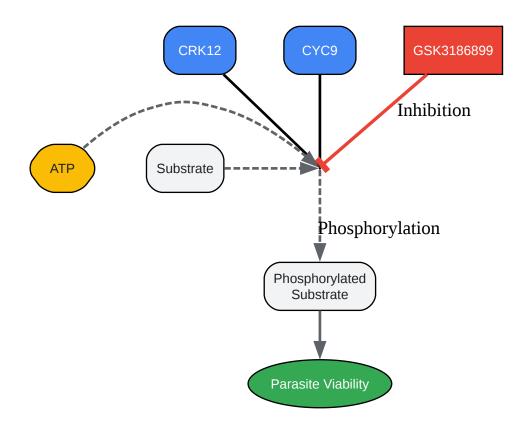
Target Identification and Validation Workflow

The identification of cdc-2-related kinase 12 (CRK12) as the principal target of **GSK3186899** was a multi-faceted process, combining genetic, proteomic, and biochemical approaches.[1][6] [7] This strategy provides a high degree of confidence in the target's identity and its relevance to the compound's anti-parasitic activity.









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